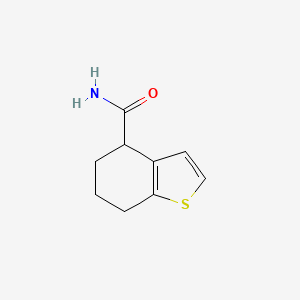

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide

Descripción general

Descripción

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide is a useful research compound. Its molecular formula is C9H11NOS and its molecular weight is 181.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as PDK1 and LDHA. These enzymes are crucial in the regulation of glucose metabolism and are often upregulated in cancer cells . The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and disrupting the metabolic pathways that support tumor growth. Additionally, this compound has shown antioxidant properties, which further contribute to its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In colorectal cancer cells, the compound has demonstrated cytotoxic effects, reducing cell viability and inducing apoptosis . It influences cell signaling pathways by inhibiting key enzymes involved in glucose metabolism, leading to decreased energy production and increased oxidative stress. This compound also affects gene expression by downregulating oncogenes and upregulating tumor suppressor genes, thereby inhibiting cancer cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PDK1 and LDHA, inhibiting their activity and disrupting metabolic pathways . This binding interaction leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which induces oxidative stress and apoptosis in cancer cells. Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged cytotoxic effects on cancer cells . The stability and efficacy of the compound may vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown minimal toxicity and significant anticancer activity . At higher doses, toxic effects such as liver and kidney damage have been observed . These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as PDK1 and LDHA, which play key roles in the regulation of glycolysis and the tricarboxylic acid (TCA) cycle . By inhibiting these enzymes, the compound disrupts the metabolic flux, leading to decreased ATP production and increased accumulation of metabolic intermediates . This disruption of metabolic pathways contributes to the compound’s anticancer effects by depriving cancer cells of the energy and resources needed for their growth and survival .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, and it is distributed to different cellular compartments based on its physicochemical properties . The localization and accumulation of the compound within specific tissues and organs can influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic pathways . It may also be targeted to specific organelles such as mitochondria, where it can exert its effects on cellular metabolism and energy production . Post-translational modifications and targeting signals may influence the subcellular localization of the compound, thereby affecting its activity and function .

Actividad Biológica

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide is an organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, which includes a thiophene ring fused with a benzene-like structure, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and interactions with neurotransmitter systems.

- Molecular Formula : CHNOS

- Molecular Weight : 181.25 g/mol

- CAS Number : 1423034-56-3

The presence of the carboxamide functional group enhances its chemical reactivity and biological activity. The compound can undergo nucleophilic substitutions and hydrolysis, which are crucial for its pharmacological effects.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant inhibitory effects on various tumor cell lines. In vitro studies have demonstrated:

- Cell Viability Assays : These assays reveal that certain derivatives have high inhibitory effects against cancer cells. For instance, one study reported IC50 values in the low micromolar range for specific derivatives against breast and lung cancer cell lines.

Case Study: Inhibition of Tumor Growth

A notable study investigated the effects of a specific derivative on KRAS G12C mutant tumors. The treatment led to a five-fold reduction in RAS-GTP levels and significant apoptosis induction in treated samples .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Studies have indicated:

- COX-2 Inhibition : Certain derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), with IC50 values reported at approximately 29.2 µM .

- Cytokine Reduction : In vivo studies demonstrated that administering these compounds significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6 .

Neurotransmitter Interaction

The compound's structural similarity to other biologically active molecules suggests potential applications in treating neurological disorders:

- Receptor Binding : Interaction studies indicate that this compound can bind to neurotransmitter receptors and enzymes involved in metabolic pathways. This interaction is crucial for understanding its pharmacological profile and potential side effects.

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Anticancer Applications

Research has shown that 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide and its derivatives exhibit promising anticancer properties. For instance:

- Mechanism of Action : Some derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs like cdk4 and cdk6, these compounds can prevent cell cycle progression and induce apoptosis in cancer cells.

- Case Study : A study reported that derivatives were tested against a panel of 60 human tumor cell lines, revealing significant cytotoxic effects particularly against leukemia cell lines with IC50 values as low as 5.0 μM for K562 cells.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 1f | K562 (Leukemia) | 5.0 |

| 3a | HL60 (Leukemia) | 7.2 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit effective inhibition against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5 | E. coli | 12 μg/mL |

| 9 | S. aureus | 8 μg/mL |

These findings suggest the potential for developing new antimicrobial agents based on this compound .

Neuropharmacological Effects

This compound has been studied for its effects on neurotransmitter systems:

- Anti-inflammatory Properties : Its derivatives have shown potential as anti-inflammatory agents, which may be beneficial in treating neurological disorders by modulating neurotransmitter systems.

- Binding Affinity Studies : Interaction studies have demonstrated that the compound can bind to various neurotransmitter receptors, indicating its potential role in neuropharmacology .

Fragment Optimization for Drug Design

A recent study focused on optimizing fragments derived from this compound for binding to specific protein targets involved in cancer pathways. The study utilized molecular docking and dynamics simulations to assess binding affinities and stability of ligand-protein complexes .

Development of Antitumor Agents

Another research effort highlighted the design and synthesis of new derivatives aimed at enhancing antitumor activity through selective inhibition of cancer-related enzymes. The study confirmed the effectiveness of these compounds in inducing apoptosis in cancer cells while minimizing side effects .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h4-5,7H,1-3H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLLGABHRAQLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.